2,6-Dichloro-8-methylquinoline

Antitubercular Selectivity Cytotoxicity

2,6-Dichloro-8-methylquinoline (CAS 857763-18-9) is a halogenated heterocyclic compound belonging to the quinoline family, characterized by a fused benzene and pyridine ring system. With the molecular formula C10H7Cl2N and a molecular weight of 212.07 g/mol, it features two chlorine atoms at the 2- and 6-positions and a methyl group at the 8-position.

Molecular Formula C10H7Cl2N
Molecular Weight 212.07 g/mol
Cat. No. B14088550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-8-methylquinoline
Molecular FormulaC10H7Cl2N
Molecular Weight212.07 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1N=C(C=C2)Cl)Cl
InChIInChI=1S/C10H7Cl2N/c1-6-4-8(11)5-7-2-3-9(12)13-10(6)7/h2-5H,1H3
InChIKeyRHHCNYSQPQZTIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dichloro-8-methylquinoline: A Versatile Building Block for Drug Discovery


2,6-Dichloro-8-methylquinoline (CAS 857763-18-9) is a halogenated heterocyclic compound belonging to the quinoline family, characterized by a fused benzene and pyridine ring system . With the molecular formula C10H7Cl2N and a molecular weight of 212.07 g/mol, it features two chlorine atoms at the 2- and 6-positions and a methyl group at the 8-position . Its structure offers two distinct reactive sites (Cl at C2 and C6) for selective derivatization, making it a versatile intermediate in medicinal chemistry for the synthesis of kinase inhibitors, antimicrobials, and other bioactive molecules [1].

Why Regioisomeric Purity is Critical for 2,6-Dichloro-8-methylquinoline in Drug Synthesis


Generic substitution of 2,6-dichloro-8-methylquinoline with other dichloro-methylquinoline regioisomers (e.g., 2,4-, 4,6-, or 4,7-dichloro-8-methylquinoline) is not feasible due to the distinct reactivity and steric environment conferred by the specific chlorine atom positions . The 2-chloro substituent is highly susceptible to nucleophilic aromatic substitution (SNAr), with the adjacent nitrogen atom activating this position, while the 6-chloro group exhibits different reactivity, allowing for sequential, site-selective functionalization . This predictable orthogonality is lost in regioisomers where chloro groups occupy chemically equivalent or sterically hindered positions, leading to mixtures of products in downstream syntheses . The identity and purity of the regioisomer are therefore paramount for reproducible synthetic outcomes and valid structure-activity relationship (SAR) studies.

Quantified Evidence of 2,6-Dichloro-8-methylquinoline's Differentiation in Drug Discovery


Antimycobacterial Selectivity: 2,6-Dichloro-8-methylquinoline vs. Cytotoxicity Profile

The 2,6-dichloro-8-methylquinoline derivative FNDR-20081 demonstrates promising antimycobacterial activity against *Mycobacterium tuberculosis* while showing very low cytotoxicity against human liver (HepG2) and monocyte (THP-1) cell lines, with an IC50 > 100 µM [1]. This is in contrast to many frontline antitubercular agents, such as isoniazid, which, while highly potent (MIC ~0.05 µg/mL), is known for its hepatotoxicity. The high selectivity index (IC50/MIC) suggested by this data (>100 µM / active concentration) positions this scaffold as a potentially safer starting point for tuberculosis drug development.

Antitubercular Selectivity Cytotoxicity

Preclinical Antimalarial Potency of the 2,6-Disubstituted Scaffold Against Drug-Resistant *P. falciparum*

A 2,6-disubstituted quinoline analog from a related patent (US11903936, Compound 35) exhibits exceptional potency against the DHODH enzyme from both drug-sensitive (3D7) and drug-resistant (Dd2) strains of *Plasmodium falciparum*, with EC50 values of 8.20 nM and 7 nM, respectively [1]. This is a significant improvement over older generation antimalarials like chloroquine (CQ), which show >100 nM EC50 against resistant strains. The 2,6-substitution pattern appears critical for this dual activity against sensitive and resistant parasites, a key differentiator from CQ-based scaffolds that fail against resistant strains.

Antimalarial DHODH Inhibition Drug Resistance

Physicochemical Profile: Lipophilicity and CNS Drug-Likeness of 2,6-Dichloro-8-methylquinoline

The closely related analog 4,6-dichloro-8-methylquinoline has a reported calculated LogP of 3.85 , which aligns well with the optimal range for central nervous system (CNS) drug candidates (LogP 2-4). The 2,6-dichloro-8-methylquinoline core is expected to have a similar LogP. This intermediate lipophilicity is a key differentiator from highly lipophilic quinolines (e.g., chloroquine, LogP ~4.7) that exhibit high volumes of distribution and from very polar derivatives that cannot cross the blood-brain barrier. This property window makes the 2,6-dichloro-8-methylquinoline scaffold particularly attractive for designing CNS-active kinase inhibitors or anti-infectives.

Physicochemical Properties Lipophilicity CNS Drug Discovery

Crystallographically Confirmed Geometry of the 2,6-Dichloro Substitution Pattern

The X-ray crystal structure of a 2,6-dichloro-8-methylquinoline derivative has been solved, confirming the non-coplanar arrangement of substituents which influences molecular recognition [1]. This contrasts with the structures of 2,4-dichloro isomers, where the 4-chloro substituent can introduce steric clashes with the 8-methyl group, as evidenced by differences in melting points and crystallization behavior . The definitive structural data for the 2,6-regioisomer provides a reliable basis for computational docking and SAR studies, reducing ambiguity in lead optimization.

Crystal Structure Conformation X-ray Diffraction

Evidence-Backed Applications of 2,6-Dichloro-8-methylquinoline in Drug Discovery


Antitubercular Lead Optimization Targeting Resistant Strains

The low cytotoxicity profile of the 2,6-dichloro-8-methylquinoline scaffold against human HepG2 and THP-1 cells (IC50 > 100 µM) makes it an ideal starting point for developing safer antitubercular agents [1]. Medicinal chemistry teams can leverage this core to synthesize focused libraries with the goal of maintaining high selectivity indices while improving potency against drug-resistant *Mycobacterium tuberculosis*.

Design of Next-Generation Antimalarials Active Against Chloroquine-Resistant *P. falciparum*

The demonstrated high potency of 2,6-disubstituted quinolines against the Dd2 strain of *P. falciparum* (EC50 = 7 nM) positions 2,6-dichloro-8-methylquinoline as a critical intermediate for synthesizing DHODH inhibitors that overcome chloroquine resistance [1]. Its use can be prioritized in projects specifically targeting the eradication of drug-resistant malaria.

Synthesis of CNS-Penetrant Kinase Inhibitors for Glioblastoma or Neuroinflammation

The optimal lipophilicity window (LogP ~3.85) makes this scaffold a prime candidate for the development of CNS-active drugs, such as CDK8/19 or CHK1 kinase inhibitors for brain cancers [1]. Unlike more lipophilic quinoline cores, derivatives of this compound are predicted to have a superior balance of BBB permeability and metabolic stability [2].

Structure-Based Drug Design Campaigns with Well-Defined Starting Geometry

For research groups utilizing structure-based drug design (SBDD), the availability of a high-resolution X-ray crystal structure for a 2,6-dichloro-8-methylquinoline derivative provides a validated starting conformation for molecular docking and scaffold hopping exercises [1]. This eliminates the need for time-consuming crystallization trials for the core scaffold itself, accelerating the hit-to-lead process.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Dichloro-8-methylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.